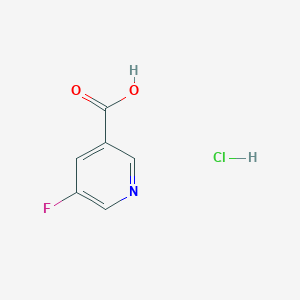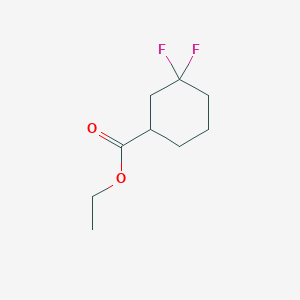
5-(Dimethylcarbamoyl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylcarbamoyl)pyridine-3-boronic acid (5-DMCPA) is an important chemical compound used in a variety of scientific research applications. It is a boronic acid derivative of pyridine and is used in synthetic organic chemistry as a reagent for various reactions and in biological research as an inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is widely used in scientific research applications. It is used in organic synthesis as a reagent for various reactions, such as the Suzuki-Miyaura coupling reaction. It is also used in biological research as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been used in the study of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of the disease.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not well understood. It is believed that it acts as an inhibitor of various enzymes by binding to their active sites and blocking the binding of the substrate molecules. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is believed to interact with the active site of the enzyme in a specific way, which can lead to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid are not well understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Dimethylcarbamoyl)pyridine-3-boronic acid in lab experiments is its ability to inhibit various enzymes. This can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not very stable and can degrade over time, which can limit its use in long-term experiments. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid can be toxic at high concentrations and can cause irritation to the skin and eyes, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 5-(Dimethylcarbamoyl)pyridine-3-boronic acid include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research into its stability and toxicity could lead to the development of more stable and less toxic forms of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid. Finally, further research into its potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is synthesized through the reaction of dimethylcarbamoyl chloride with pyridine-3-boronic acid. This reaction occurs in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product can be isolated by filtration or crystallization.
Propiedades
IUPAC Name |
[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABYPOKPONQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylcarbamoyl)pyridine-3-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

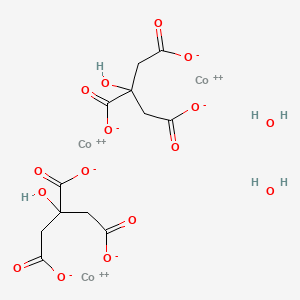

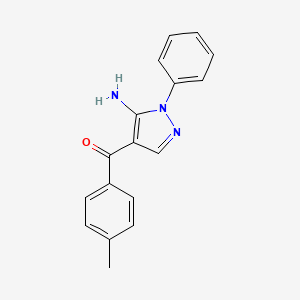
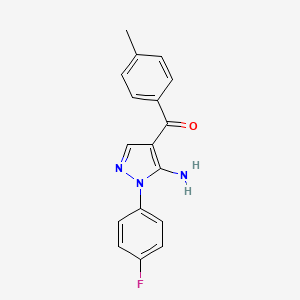

![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)



